molecular formula C24H21N3O3 B3020677 N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide CAS No. 1421441-90-8

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide

Cat. No.: B3020677
CAS No.: 1421441-90-8
M. Wt: 399.45
InChI Key: DMHYDSZPEHQPHG-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of furan, imidazole, and xanthene moieties

Biochemical Analysis

Biochemical Properties

N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the epidermal growth factor receptor (EGFR), a critical protein involved in cell signaling pathways . The interaction between N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide and EGFR can lead to the inhibition of the receptor’s activity, thereby affecting downstream signaling pathways and cellular responses.

Cellular Effects

The effects of N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by targeting EGFR and disrupting its signaling cascade . Additionally, N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide can induce apoptosis in cancer cells, further highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide involves several key interactions at the molecular level. This compound binds to the active site of EGFR, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide in animal models vary with different dosages. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold for safe and effective use. These findings highlight the importance of optimizing the dosage of N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations mediated by cytochrome P450 enzymes . These metabolic reactions result in the formation of various metabolites, some of which may retain biological activity. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites, potentially influencing cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its biochemical effects. The distribution of N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transporters that facilitate its uptake and efflux.

Subcellular Localization

The subcellular localization of N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and the nucleus, where it interacts with various biomolecules to exert its effects . The presence of specific targeting signals or post-translational modifications may direct N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide to particular subcellular compartments, thereby influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazole intermediates, which are then linked through an ethyl chain. The final step involves the formation of the xanthene carboxamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The xanthene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Imidazolines and reduced imidazole derivatives.

    Substitution: Halogenated and nitrated xanthene derivatives.

Scientific Research Applications

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide: shares structural similarities with other compounds containing furan, imidazole, and xanthene moieties.

    This compound: can be compared to compounds like xanthene dyes and imidazole-based drugs.

Uniqueness

  • The unique combination of furan, imidazole, and xanthene in a single molecule provides distinct chemical and biological properties.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility and importance.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-27-15-18(21-11-6-14-29-21)26-22(27)12-13-25-24(28)23-16-7-2-4-9-19(16)30-20-10-5-3-8-17(20)23/h2-11,14-15,23H,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHYDSZPEHQPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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